(Dimethylamino)ethyl methanethiosulfonate hydrochloride

Hydrolytic stability Aqueous buffer compatibility Protein labeling

For precision SCAM studies and cysteine modification, choose this specific MTS reagent. Its cationic charge and dimethylaminoethyl group provide a unique steric and electrostatic profile, distinct from MTSEA or MTSES. The 10-minute hydrolysis half-life dictates short incubation times, making it ideal for rapid kinetic labeling assays. Procure this exact tool to avoid the altered kinetics and experimental failure associated with generic substitutions.

Molecular Formula C5H14ClNO2S2
Molecular Weight 219.742
CAS No. 355803-75-7
Cat. No. B561699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethylamino)ethyl methanethiosulfonate hydrochloride
CAS355803-75-7
SynonymsMethanesulfonothioic Acid S-[2-(Dimethylamino)ethyl]ester Hydrochloride;  (Dimethylamino)ethyl MTS HCl; 
Molecular FormulaC5H14ClNO2S2
Molecular Weight219.742
Structural Identifiers
SMILESCN(C)CCOS(=O)(=S)C.Cl
InChIInChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-8-10(3,7)9;/h4-5H2,1-3H3;1H
InChIKeyODQRNRSFJDGWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dimethylamino)ethyl Methanethiosulfonate Hydrochloride (CAS 355803-75-7) – Core Specifications and Compound Class Context


(Dimethylamino)ethyl methanethiosulfonate hydrochloride (CAS 355803-75-7) is a sulfhydryl-reactive methanethiosulfonate (MTS) reagent characterized by a dimethylaminoethyl moiety. This compound belongs to the broader class of MTS reagents utilized for the specific, covalent modification of cysteine residues in proteins and for thiol-disulfide exchange reactions [1]. Its hydrochloride salt form ensures aqueous solubility, and the molecule exhibits a molecular weight of 219.75 g/mol, a melting point of 149-151°C, and solubility in DMSO, methanol, and water . As an MTS reagent, it reacts selectively with thiolate anions under physiological pH to form stable mixed disulfide conjugates [2].

(Dimethylamino)ethyl Methanethiosulfonate Hydrochloride (CAS 355803-75-7) – Why In-Class MTS Reagents Are Not Interchangeable


Despite sharing the methanethiosulfonate reactive group, MTS reagents are not interchangeable due to significant differences in charge, steric bulk, hydrolytic stability, and reactivity, which critically influence their experimental utility. As demonstrated by established literature, the positively charged MTSET exhibits a 2.5-fold higher reactivity toward small thiols compared to MTSEA and a 10-fold higher reactivity than the negatively charged MTSES [1]. Furthermore, aqueous hydrolysis half-lives at pH 7.5 vary substantially: MTSEA (15 min), MTSET (10 min), and MTSES (20 min) [2]. These parameters are not universal across the class, and a generic substitution can lead to altered modification kinetics, misinterpretation of accessibility studies, or complete experimental failure. The specific dimethylaminoethyl substituent of (Dimethylamino)ethyl methanethiosulfonate imparts a unique combination of charge and steric profile that differentiates it from other MTS reagents .

(Dimethylamino)ethyl Methanethiosulfonate Hydrochloride (CAS 355803-75-7) – Quantitative Differentiation Evidence Against Comparators


Aqueous Hydrolytic Stability at Physiological pH

At pH 7.5 and room temperature, (Dimethylamino)ethyl methanethiosulfonate hydrochloride exhibits a hydrolysis half-life of approximately 10 minutes . This places its stability profile in the middle range among common charged MTS reagents: it is less stable than MTSES (20 min) but more stable than MTSEA (15 min) [1].

Hydrolytic stability Aqueous buffer compatibility Protein labeling

Relative Reactivity with Small Sulfhydryl Compounds

Literature-derived class data indicates that MTSET (a structurally related charged MTS) reacts with small sulfhydryl compounds 2.5 times faster than MTSEA and 10 times faster than MTSES [1]. While direct kinetic constants for (Dimethylamino)ethyl methanethiosulfonate are not reported, the dimethylaminoethyl group confers a similar positive charge and steric profile to MTSET, suggesting comparable enhanced reactivity relative to neutral or negatively charged analogs .

Thiol reactivity Kinetics Cysteine modification

Molecular Weight and Membrane Permeability

With a molecular weight of 219.75 g/mol , (Dimethylamino)ethyl methanethiosulfonate is intermediate in size among common MTS reagents: it is larger than MTSEA (236.7 g/mol as HBr salt) and MTSES (242.3 g/mol as sodium salt), but smaller than bulkier reagents like MTS-TEAH (448.6 g/mol) . Its moderate size and cationic charge may balance membrane permeability and target accessibility.

Membrane permeability Molecular weight Cell-based assays

(Dimethylamino)ethyl Methanethiosulfonate Hydrochloride (CAS 355803-75-7) – Evidence-Based Application Scenarios


Substituted Cysteine Accessibility Method (SCAM) in Ion Channel Research

Based on its cationic charge and moderate molecular weight, this MTS reagent is suitable for probing the electrostatic environment and steric constraints within ion channel pores . The compound can be used in SCAM studies to modify engineered cysteine residues, providing information on channel architecture and voltage-sensing domain movement [1].

Protein Cross-Linking and Proximity Mapping

The compound's thiol-reactive methanethiosulfonate group enables the formation of covalent disulfide linkages between proximal cysteine residues [2]. This makes it a useful tool for mapping protein-protein interactions and conformational changes in multi-subunit complexes, where its specific charge and size profile may offer advantages over other MTS cross-linkers .

Functional Studies of Cysteine-Modified Enzymes and Transporters

Researchers investigating the role of specific cysteine residues in enzyme activity or transporter function can employ this reagent for targeted, irreversible inhibition or activation studies . The 10-minute hydrolysis half-life dictates short incubation times, which may be advantageous for kinetic analyses requiring rapid labeling [3].

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